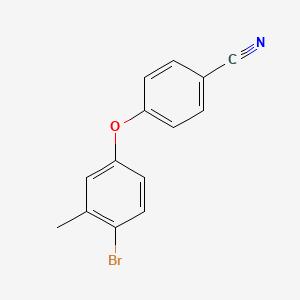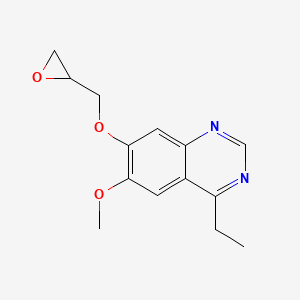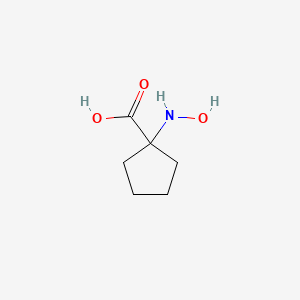
1-(Hydroxyamino)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxyamino)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a hydroxyamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclopentanecarboxylic acid derivatives. This process typically employs strong oxidizing agents such as potassium permanganate or chromic acid to introduce the hydroxyamino group. Another method involves the reaction of cyclopentanone with hydroxylamine, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often utilizes catalytic processes to enhance yield and efficiency. Palladium-catalyzed reactions are commonly employed, where cyclopentene undergoes hydrocarboxylation in the presence of carbon monoxide and water to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopentanecarboxylic acid derivatives with different functional groups.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclopentanecarboxylic acid derivatives.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
1-(Hydroxyamino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 1-(Hydroxyamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
1-(Hydroxyamino)cyclopentanecarboxylic acid can be compared with other similar compounds such as:
Cyclopentanecarboxylic acid: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
1-Aminocyclopentanecarboxylic acid: Contains an amino group instead of a hydroxyamino group, leading to different reactivity and applications.
Cyclopentane β-amino acids: These compounds have a similar cyclopentane ring structure but differ in the position and type of functional groups, affecting their biological activity and applications.
The uniqueness of this compound lies in its combination of a hydroxyamino group and a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2627-43-2 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(hydroxyamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5(9)6(7-10)3-1-2-4-6/h7,10H,1-4H2,(H,8,9) |
InChI Key |
KHRQWWQCHLFRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
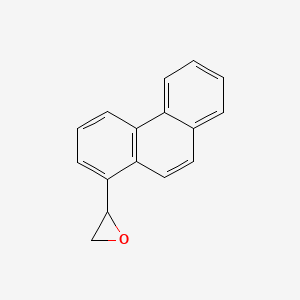
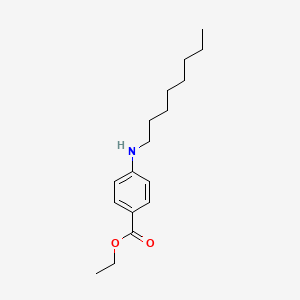
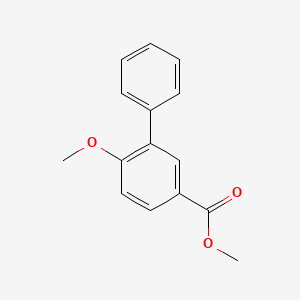
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)

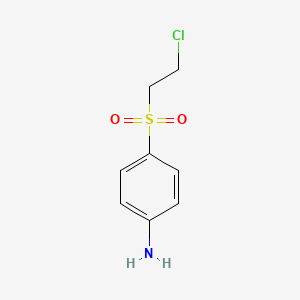
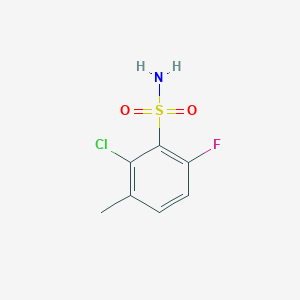
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)
